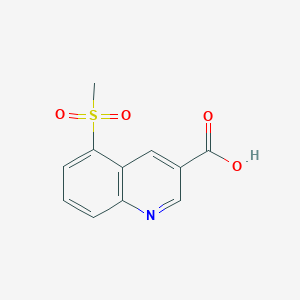

5-(Methylsulfonyl)quinoline-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Methylsulfonyl)quinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H9NO4S and a molecular weight of 251.26. It is related to the quinoline family, which is a group of heterocyclic compounds that have been used in various fields such as industrial and synthetic organic chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives has been a topic of interest in recent years. A review paper highlights the use of α,β-unsaturated aldehydes in the synthesis of quinoline and its hydrogenated derivatives . Another study mentions the intramolecular cyclization of acetanilide by phosphorus oxychloride in dimethylformamide at 80–90 °C for 5 hours, providing easy access to 2-chloroquinoline-3-carboaldehydes .Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinoline core, which is a bicyclic structure containing a benzene ring fused with a pyridine ring . The compound also contains a methylsulfonyl group and a carboxylic acid group.Chemical Reactions Analysis

Quinoline derivatives are known to undergo various chemical reactions. A review paper discusses the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions for the construction and functionalization of quinoline scaffolds .Aplicaciones Científicas De Investigación

Copper-Catalyzed Regioselective C-H Sulfonylation

Copper(I)-catalyzed sulfonylation of quinolines, including 5-(Methylsulfonyl)quinoline-3-carboxylic acid derivatives, demonstrates a method for the regioselective introduction of sulfonyl groups into quinoline compounds. This process, facilitated through bidentate-chelation assistance, allows for the synthesis of a wide range of sulfonylated quinolines, which could be critical for developing new pharmacological agents (Wei et al., 2016).

Synthesis of Multi-Substituted Quinoline Derivatives

Research into the synthesis of 2-substituted 3-(trifluoromethyl)quinoxalines from quinoxalin-2(1H)-one and quinoxaline-2-carboxylic acids has been conducted. These compounds include methylsulfonyl derivatives, highlighting the versatility of sulfur-containing quinoline derivatives in synthesizing complex molecules with potential biological activities (Didenko et al., 2015).

Biological Activities of Quinoline Derivatives

Quinoline derivatives, including those substituted at the 3-carboxylic acid position, have shown a wide range of biological activities. For instance, quinoline compounds have been explored for their antibacterial, antitubercular, and anti-inflammatory properties. This underscores the potential of this compound derivatives in medicinal chemistry, particularly in designing new therapeutic agents (Valluri et al., 2017).

Synthesis and Application in Organic Chemistry

The Friedlander Synthesis of Quinolines, a method involving the condensation of aminoarylketones with carbonyl compounds, highlights the significance of quinoline derivatives in organic synthesis. This method can produce various quinoline structures, including those with sulfonic acid groups, for applications in medicinal chemistry and material science (Maleki et al., 2015).

Mecanismo De Acción

While the specific mechanism of action for 5-(Methylsulfonyl)quinoline-3-carboxylic acid is not mentioned in the search results, quinoline derivatives are known to exhibit a wide range of bioactivities. For instance, some quinoline-3-carboxylic acids have been synthesized as HIV-1 integrase inhibitors .

Safety and Hazards

The safety data sheet for a related compound, 5-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester, indicates that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with appropriate personal protective equipment and to avoid breathing dust, fume, gas, mist, vapors, or spray .

Direcciones Futuras

Quinoline derivatives, including 5-(Methylsulfonyl)quinoline-3-carboxylic acid, continue to be a topic of interest in various research fields due to their versatile applications. Future research may focus on developing new synthesis methods, exploring their biological activities, and improving their safety profiles .

Propiedades

IUPAC Name |

5-methylsulfonylquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4S/c1-17(15,16)10-4-2-3-9-8(10)5-7(6-12-9)11(13)14/h2-6H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTNSKYJMATOTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC2=C1C=C(C=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2746430.png)

![6-{[(2,5-Dimethylphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B2746433.png)

![8-Azaspiro[4.5]decane-9-carboxylic acid;hydrochloride](/img/structure/B2746435.png)

![6-(4-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2746438.png)

![N-(3-methoxypropyl)-4-((1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2746439.png)

![4-(4-ethylbenzyl)-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2746440.png)

![N,N-Bis[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2746442.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2746444.png)

![Ethyl 4-[1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-2,6-dioxopurin-8-yl]piperazine-1-carboxylate](/img/structure/B2746448.png)

![4-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2746450.png)